

Application Note: Cryo-TEM Imaging of FTT5 Nanoparticles

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Compound of Interest

Compound Name: FTT5

Cat. No.: B15073588

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Introduction

FTT5 is a multi-chargeable ionizable lipid nanoparticle designed for the efficient in vivo delivery of long messenger RNA (mRNA).^{[1][2]} The structural integrity, size distribution, and morphology of these nanoparticles are critical quality attributes that directly impact their efficacy and safety as therapeutic delivery vehicles. Cryogenic transmission electron microscopy (cryo-TEM) is a powerful imaging technique that allows for the visualization of nanoparticles in their near-native, hydrated state, providing high-resolution structural information.^{[3][4][5]} This application note provides a detailed protocol for the cryo-TEM imaging of **FTT5** nanoparticles, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of FTT5 Nanoparticles

A comprehensive understanding of the physicochemical properties of **FTT5** nanoparticles is essential for optimizing cryo-TEM imaging parameters.

Property	Value	Analysis Method
Particle Size (Diameter)	~100 nm	Dynamic Light Scattering (DLS) & Cryo-TEM
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Morphology	Spherical	Cryo-TEM
Type	Lipid-like Nanoparticles (LLNs)	Formulation

Table 1: Summary of key physicochemical properties of **FTT5** lipid-like nanoparticles.[\[6\]](#)[\[7\]](#)

Experimental Protocol: Cryo-TEM Imaging of FTT5 Nanoparticles

This protocol outlines the key steps for the successful cryo-TEM imaging of **FTT5** nanoparticles, from sample preparation to data acquisition.

Materials and Reagents

- **FTT5** nanoparticle suspension
- Phosphate-buffered saline (PBS) or other suitable buffer
- TEM grids (e.g., Quantifoil R2/2 or C-flat™ Holey Carbon Grids)
- Liquid ethane
- Liquid nitrogen
- Vitrification robot (e.g., Vitrobot™ Mark IV, Leica EM GP)
- Cryo-transmission electron microscope (e.g., Thermo Fisher Titan Krios, Glacios)
- Direct electron detector (e.g., Gatan K3, Falcon 4)

Sample Preparation and Vitrification

The goal of vitrification is to rapidly freeze the nanoparticle suspension, preserving the native structure in a thin layer of amorphous (non-crystalline) ice.[8][9]

- **Grid Preparation:** Glow-discharge the TEM grids for 30-60 seconds to render the carbon surface hydrophilic, ensuring even spreading of the sample.
- **Sample Application:** In the controlled environment of a vitrification robot (typically at 4°C and 100% humidity to prevent evaporation), apply 3-4 µL of the **FTT5** nanoparticle suspension to the carbon side of the glow-discharged grid.[3]
- **Blotting:** Blot the grid with filter paper to remove excess liquid, leaving a thin film of the suspension spanning the holes of the carbon support.[3][8] The blotting time is a critical parameter and should be optimized (typically 1-5 seconds) to achieve an appropriate ice thickness.
- **Plunge-Freezing:** Immediately after blotting, rapidly plunge the grid into liquid ethane, which is pre-cooled by liquid nitrogen.[9][10] This rapid freezing vitrifies the sample.
- **Storage:** Transfer the vitrified grids to a grid box submerged in liquid nitrogen for storage until imaging.

Cryo-TEM Data Acquisition

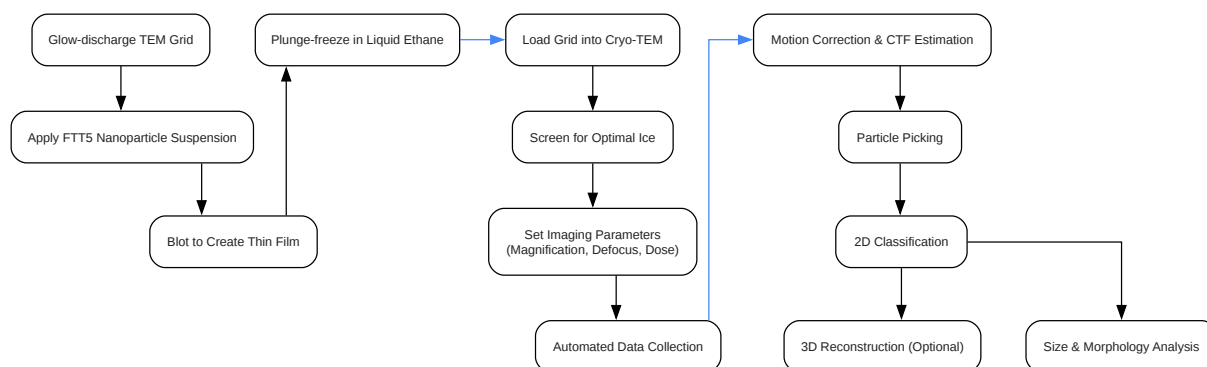
- **Microscope Alignment:** Align the cryo-TEM for high-resolution imaging. This includes aligning the electron beam, correcting lens aberrations, and ensuring a stable imaging environment.
- **Grid Screening:** Load the vitrified grid into the cryo-TEM. Screen the grid at low magnification to identify areas with optimal ice thickness and particle distribution.
- **Image Acquisition Parameters:**
 - **Magnification:** Select a magnification that provides sufficient resolution to visualize the details of the **FTT5** nanoparticles (e.g., 25,000x to 50,000x).
 - **Defocus:** Set the defocus to an appropriate range (e.g., -1.5 to -3.0 µm) to enhance contrast.

- Electron Dose: Use a low electron dose (e.g., 20-40 e⁻/Å²) to minimize radiation damage to the nanoparticles.[\[11\]](#)
- Data Collection Mode: Collect images using a direct electron detector in movie mode to allow for motion correction during data processing.

Data Processing and Analysis

- Movie Frame Alignment: Correct for beam-induced motion by aligning the frames of the collected movies.
- Contrast Transfer Function (CTF) Estimation: Determine the CTF for each micrograph to correct for the effects of the microscope's objective lens.
- Particle Picking: Automatically or manually select the **FTT5** nanoparticles from the corrected micrographs.
- 2D Classification: Group the selected particles into different classes based on their orientation to generate high-resolution 2D averages.
- 3D Reconstruction (Optional): For a more detailed structural analysis, a 3D reconstruction of the **FTT5** nanoparticle can be generated from the 2D class averages if the particles are homogeneous.[\[4\]](#)[\[5\]](#)
- Morphological and Size Analysis: Measure the size, shape, and lamellarity of the nanoparticles from the 2D class averages or individual particle images.

Experimental Workflow Diagram



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Caption: Workflow for cryo-TEM imaging of **FTT5** nanoparticles.

Conclusion

This application note provides a comprehensive protocol for the cryo-TEM imaging of **FTT5** nanoparticles. Adherence to this protocol will enable researchers to obtain high-resolution images and perform detailed structural characterization, which is crucial for the development and quality control of these advanced drug delivery systems. The ability to directly visualize nanoparticle morphology and size distribution provides invaluable insights that are complementary to other analytical techniques like DLS.^[12]

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